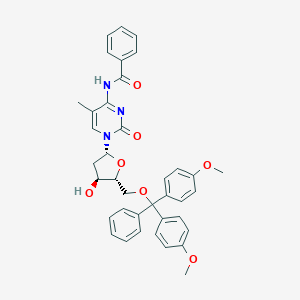

5'-O-DMT-N4-Bz-5-Me-dC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHPQMVQHSPNRU-LBFZIJHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143394 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104579-03-5 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104579-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5'-O-DMT-N4-Bz-5-Me-dC: A Key Building Block in Synthetic Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-DMT-N4-Bz-5-Me-dC is a chemically modified and protected derivative of 2'-deoxycytidine, a fundamental component of DNA. Its full chemical name is 5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine. This compound is a critical building block, specifically a phosphoramidite (B1245037) precursor, used in the automated solid-phase synthesis of oligonucleotides. The strategic placement of protecting groups and the modification of the nucleobase make it an invaluable tool for the synthesis of custom DNA sequences for a wide array of applications in research, diagnostics, and therapeutics, particularly in the field of epigenetics and antisense technology.[1]

The core structure of this compound features three key modifications to the standard deoxycytidine nucleoside:

-

A 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar.[1] Its primary role is to prevent unwanted reactions at this position during the oligonucleotide synthesis cycle.[2] The DMT group is selectively removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[2]

-

An N4-Benzoyl (Bz) group: This base-labile protecting group is attached to the exocyclic amino group of the cytosine base. Its purpose is to prevent side reactions during the phosphoramidite chemistry used in oligonucleotide synthesis.[1]

-

A 5-Methyl group: This modification on the cytosine base results in 5-methylcytosine (B146107), a key epigenetic marker in DNA.[1] The incorporation of 5-methylcytosine into synthetic oligonucleotides is crucial for studying DNA methylation, gene regulation, and developing epigenetic-based therapeutics.[1]

This guide provides an in-depth technical overview of this compound, including its synthesis, physicochemical properties, and its application in oligonucleotide synthesis and subsequent deprotection.

Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for this compound and its corresponding phosphoramidite.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 104579-03-5 | [1][3][4] |

| Molecular Formula | C38H37N3O7 | [3] |

| Molecular Weight | 647.72 g/mol | [3] |

| Appearance | White to off-white powder | [5] |

| Purity (HPLC) | ≥98% | [5] |

| Storage Conditions | -20°C | [3] |

Table 2: Physicochemical Properties of this compound-3'-CE Phosphoramidite

| Property | Value | Reference |

| CAS Number | 105931-57-5 | [5] |

| Molecular Formula | C47H54N5O8P | [5] |

| Molecular Weight | 847.94 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Purity (HPLC) | ≥98.0% | [5] |

| Storage Conditions | -20°C |

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, 5-methyl-2'-deoxycytidine (B118692). The following is a representative protocol synthesized from various literature sources.

Step 1: 5'-O-DMT Protection of 5-methyl-2'-deoxycytidine

-

Materials: 5-methyl-2'-deoxycytidine, anhydrous pyridine (B92270), 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure: a. Dissolve 5-methyl-2'-deoxycytidine in anhydrous pyridine. b. Add DMT-Cl portion-wise to the solution at room temperature while stirring. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure. e. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. g. Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-5-methyl-2'-deoxycytidine.

Step 2: N4-Benzoylation of 5'-O-DMT-5-methyl-2'-deoxycytidine

-

Materials: 5'-O-DMT-5-methyl-2'-deoxycytidine, anhydrous pyridine, benzoic anhydride (B1165640), DCM, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure: a. Dissolve 5'-O-DMT-5-methyl-2'-deoxycytidine in anhydrous pyridine. b. Add benzoic anhydride and stir the reaction at room temperature. c. Monitor the reaction by TLC. d. Upon completion, evaporate the pyridine and dissolve the residue in DCM. e. Wash the organic solution with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the product by silica gel column chromatography to obtain this compound.

II. Preparation of this compound-3'-CE Phosphoramidite

The protected nucleoside is then converted to its phosphoramidite derivative for use in automated DNA synthesizers.

-

Materials: this compound, anhydrous DCM, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Procedure: a. Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon). b. Add DIPEA to the solution. c. Cool the reaction mixture to 0°C and slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR). e. Quench the reaction with methanol and dilute with DCM. f. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. g. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude phosphoramidite by silica gel column chromatography to yield the final product.

III. Automated Solid-Phase Oligonucleotide Synthesis

The this compound-3'-CE phosphoramidite is used in a standard four-step cycle on an automated DNA synthesizer. High coupling efficiencies, typically above 99%, are expected for this phosphoramidite.[6]

The Synthesis Cycle:

-

Detritylation (Deblocking): The 5'-DMT group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in DCM, exposing the 5'-hydroxyl group for the next coupling reaction.[7]

-

Coupling: The this compound phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutations in the final oligonucleotide sequence.[7]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[7]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

IV. Deprotection and Cleavage of the Synthesized Oligonucleotide

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Cleavage from Support and Removal of Phosphate Protecting Groups: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. This cleaves the succinyl linker, releasing the oligonucleotide into solution, and also removes the cyanoethyl protecting groups from the phosphate backbone.

-

Base Deprotection (Removal of N4-Benzoyl Group): The oligonucleotide solution in ammonium hydroxide is heated (typically at 55°C for 8-16 hours) to remove the benzoyl protecting groups from the cytosine bases.

-

Alternative Fast Deprotection: A mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[9][10] However, it is important to note that the use of AMA with benzoyl-protected cytidine (B196190) can lead to a side reaction where the benzoyl group is partially replaced by a methylamino group, resulting in the formation of N4-methyl-cytosine.[9] Therefore, for oligonucleotides containing N4-benzoyl-protected cytidines, traditional deprotection with ammonium hydroxide is often preferred to avoid this side product.

Visualizations

References

- 1. myuchem.com [myuchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. This compound | TargetMol Chemicals Inc. | BuyChemJapan [buychemjapan.com]

- 5. hongene.com [hongene.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. idtdna.com [idtdna.com]

- 8. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to 5'-O-DMT-N4-Bz-5-Me-dC: A Modified Nucleoside for Oligonucleotide Synthesis

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-DMT-N4-Bz-5-Me-dC, a crucial building block in the chemical synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and nucleic acid chemistry.

Chemical Structure and Properties

This compound is a chemically modified deoxycytidine nucleoside designed for use in automated solid-phase oligonucleotide synthesis. Its structure incorporates three key modifications: a 5'-O-Dimethoxytrityl (DMT) group, an N4-Benzoyl (Bz) protecting group, and a 5-methyl group on the cytosine base.

Each of these modifications serves a specific purpose in the synthesis process:

-

5'-O-Dimethoxytrityl (DMT) Group : This bulky, acid-labile protecting group is attached to the 5'-hydroxyl function of the deoxyribose sugar.[1] Its primary role is to prevent unwanted reactions at the 5'-position during the phosphoramidite (B1245037) coupling step. The DMT group is removed at the beginning of each synthesis cycle by treatment with a weak acid, exposing the 5'-hydroxyl for the addition of the next nucleotide.[1] The orange-colored DMT cation released during this deblocking step can be quantified spectrophotometrically to monitor the efficiency of each coupling cycle.

-

N4-Benzoyl (Bz) Group : The exocyclic amine of the cytosine base is protected by a benzoyl group. This prevents the amine from participating in undesirable side reactions during the phosphoramidite coupling and oxidation steps of oligonucleotide synthesis.[1][2] The benzoyl group is stable to the acidic conditions used for DMT removal but can be efficiently removed under basic conditions during the final deprotection of the synthesized oligonucleotide.[2]

-

5-Methylcytosine (B146107) (5-Me-dC) : The presence of a methyl group at the 5th position of the cytosine ring is a common epigenetic modification in DNA.[1] Incorporating 5-methylcytosine into synthetic oligonucleotides is essential for studies in epigenetics, gene regulation, and DNA-protein interactions.[1] This modification can also enhance the stability of DNA duplexes and increase resistance to certain nucleases.[1]

The combination of these protecting groups makes this compound a stable and efficient monomer for the controlled, stepwise synthesis of oligonucleotides containing 5-methylcytosine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting point and UV absorbance maxima for this exact compound are not consistently reported in the literature.

| Property | Value |

| CAS Number | 104579-03-5 |

| Molecular Formula | C38H37N3O7 |

| Molecular Weight | 647.72 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO. For example, 10 mM in DMSO.[4] |

| Storage | Recommended storage at -20°C, protected from light and moisture.[4] Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4] |

Applications in Oligonucleotide Synthesis

The primary application of this compound is as a phosphoramidite precursor for the automated solid-phase synthesis of DNA oligonucleotides. This methodology allows for the precise, sequential addition of nucleotides to a growing chain attached to a solid support.

The key applications of oligonucleotides containing 5-methylcytosine include:

-

Epigenetics Research : Synthetic oligonucleotides with defined patterns of 5-methylcytosine are invaluable tools for studying the role of DNA methylation in gene expression, chromatin structure, and cellular differentiation.[1]

-

Diagnostics : Methylation-specific probes and primers are used in diagnostic assays, such as methylation-specific PCR (MSP), to detect changes in DNA methylation patterns associated with various diseases, including cancer.

-

Therapeutics : Antisense oligonucleotides and siRNAs containing 5-methylcytosine can exhibit improved stability, reduced immunogenicity, and enhanced target binding affinity, making them promising candidates for therapeutic applications.[1]

-

DNA-Protein Interaction Studies : Oligonucleotides containing 5-methylcytosine are used to investigate how this modification influences the binding of proteins, such as transcription factors and methyl-CpG-binding proteins, to DNA.

Experimental Protocols

The following section outlines a detailed, generalized protocol for the use of this compound phosphoramidite in automated solid-phase oligonucleotide synthesis. The specific parameters, such as reagent volumes and reaction times, may need to be optimized depending on the DNA synthesizer and the desired scale of synthesis.

Materials and Reagents

-

This compound phosphoramidite

-

Other required phosphoramidites (dA, dG, T)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Acetonitrile (B52724) (anhydrous, synthesis grade)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

-

Capping solution A (e.g., acetic anhydride/lutidine/THF)

-

Capping solution B (e.g., N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Purification system (e.g., HPLC or PAGE)

Automated Oligonucleotide Synthesis Cycle

The synthesis is performed in a cyclical manner, with each cycle resulting in the addition of one nucleotide to the growing oligonucleotide chain.

Step 1: Deblocking (Detritylation)

-

The CPG-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleoside.

-

The column is then washed extensively with anhydrous acetonitrile to remove the acid and the released DMT cation.

Step 2: Coupling

-

The this compound phosphoramidite (or another desired phosphoramidite) is dissolved in anhydrous acetonitrile and delivered to the synthesis column along with the activator solution.

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.

Step 3: Capping

-

To prevent the elongation of unreacted chains (failure sequences), the column is treated with the capping solutions.

-

This acetylates any unreacted 5'-hydroxyl groups, rendering them inert in subsequent coupling steps.

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

-

The column is then washed with acetonitrile to prepare for the next synthesis cycle.

These four steps are repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

-

Once the synthesis is complete, the solid support is treated with concentrated ammonium hydroxide. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.

-

The solution containing the oligonucleotide is then heated (e.g., at 55°C for 8-12 hours) to remove the benzoyl protecting groups from the cytosine and other protected bases.

Purification

-

The crude oligonucleotide solution is typically dried and then resuspended in an appropriate buffer.

-

Purification is performed using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter failure sequences and other impurities.

Visualizations

Chemical Structure

References

Role of 5-methylcytosine in DNA

An In-depth Technical Guide on the Core Role of 5-methylcytosine (B146107) in DNA

For Researchers, Scientists, and Drug Development Professionals

5-methylcytosine (5mC) is a pivotal epigenetic modification of DNA that plays a crucial role in regulating gene expression and maintaining genomic stability.[1][2][3][4] This technical guide provides a comprehensive overview of the function and mechanisms of 5mC, the enzymatic machinery governing its establishment and removal, and its implications in development and disease. We delve into the family of DNA methyltransferases (DNMTs) responsible for writing this epigenetic mark and the Ten-eleven translocation (TET) enzymes that orchestrate its removal through oxidative derivatives. Furthermore, this whitepaper offers detailed protocols for the gold-standard techniques used to detect and quantify 5mC and its oxidized forms, namely bisulfite sequencing (BS-Seq), oxidative bisulfite sequencing (oxBS-Seq), and TET-assisted bisulfite sequencing (TAB-Seq). Quantitative data on the prevalence of these modifications across various human tissues and disease states are summarized in structured tables for comparative analysis. Finally, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex role of 5-methylcytosine in DNA.

The Dynamic Landscape of DNA Methylation

DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the fifth carbon of a cytosine residue, forming 5-methylcytosine (5mC).[1] This modification predominantly occurs in the context of CpG dinucleotides in mammalian genomes.[5] Far from being a static mark, DNA methylation is a dynamic process, with patterns of 5mC being established, maintained, and actively removed to orchestrate a multitude of cellular processes.

Establishment and Maintenance of 5-methylcytosine

The establishment and maintenance of 5mC patterns are carried out by a family of enzymes known as DNA methyltransferases (DNMTs).[4][5]

-

De novo methylation is primarily catalyzed by DNMT3A and DNMT3B , which establish new methylation patterns during embryonic development and in germ cells.[4][6]

-

Maintenance methylation is ensured by DNMT1 , which recognizes hemi-methylated DNA strands during replication and methylates the newly synthesized strand, thus faithfully propagating the methylation pattern to daughter cells.[6][7]

The catalytic mechanism of DNMTs involves the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to the cytosine base.[8][9]

The Demethylation Pathway: The Role of TET Enzymes

For many years, DNA methylation was considered a stable and largely irreversible mark. However, the discovery of the Ten-eleven translocation (TET) family of enzymes (TET1, TET2, and TET3) revolutionized this view, revealing a pathway for active DNA demethylation.[10][11] TET enzymes are dioxygenases that iteratively oxidize 5mC.[10][11][12]

-

5mC to 5-hydroxymethylcytosine (B124674) (5hmC): TET enzymes first convert 5mC to 5-hydroxymethylcytosine (5hmC).[10][11][13]

-

Further Oxidation: 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC) .[10][11][12]

These oxidized derivatives can then be recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement of the modified cytosine with an unmodified one.[14]

References

- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Differences in DNA methylation between human neuronal and glial cells are concentrated in enhancers and non-CpG sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lfz100.ust.hk [lfz100.ust.hk]

- 7. Global analysis of cytosine and adenine DNA modifications across the tree of life | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. epigenie.com [epigenie.com]

- 10. Genome-wide assays that identify and quantify modified cytosines in human disease studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 5-methylcytosine content of DNA from human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the 5'-O-DMT Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic oligonucleotides, precision and control are paramount. The stepwise addition of nucleoside phosphoramidites to a growing nucleic acid chain demands a robust strategy to prevent unwanted side reactions and ensure the fidelity of the final sequence. At the heart of this strategy lies the 5'-O-Dimethoxytrityl (DMT) protecting group, a cornerstone of modern solid-phase oligonucleotide synthesis. This in-depth technical guide explores the multifaceted function of the 5'-O-DMT group, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis of high-quality oligonucleotides for therapeutic and diagnostic applications.

Core Function: A Reversible Shield

The primary role of the 5'-O-DMT group is to selectively block the 5'-hydroxyl function of the nucleoside phosphoramidite (B1245037) monomer. This protection is crucial to prevent self-polymerization and to direct the coupling reaction specifically to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1][2] The DMT group's large steric bulk further contributes to its effectiveness in preventing undesired reactions at the 5'-position.[3]

A key characteristic of the DMT group is its acid lability. While stable to the basic conditions used for the removal of other protecting groups on the nucleobases and phosphate (B84403) backbone, it is readily cleaved by mild acidic treatment.[4] This selective removal, known as detritylation, is the inaugural step of each synthesis cycle, regenerating the reactive 5'-hydroxyl group for the subsequent coupling reaction.[2]

Quantitative Data Presentation

The efficiency of the detritylation step and the overall coupling success are critical for the synthesis of full-length, high-purity oligonucleotides. The following tables summarize key quantitative data related to the 5'-O-DMT protecting group.

Table 1: Comparison of Common Detritylation Reagents

| Reagent | Concentration | Depurination Half-Time (dA-CPG) | Observations | References |

| Dichloroacetic Acid (DCA) | 3% in Dichloromethane (B109758) | ~77 minutes | Slower detritylation rate, but significantly lower rates of depurination. Recommended for long oligonucleotides. | [1][5][6][7] |

| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | ~19 minutes | Faster detritylation, but a higher propensity for causing depurination, especially at adenosine (B11128) residues. | [1][5][6][7] |

| Dichloroacetic Acid (DCA) | 15% in Dichloromethane | ~25 minutes | Faster detritylation than 3% DCA, but with an increased risk of depurination. | [5][6][7] |

Table 2: Spectrophotometric Analysis of DMT Cation for Coupling Efficiency Monitoring

| Parameter | Value | Significance | References |

| Wavelength of Max. Absorbance (λmax) | 495-498 nm | The liberated DMT cation produces a characteristic orange color with a distinct absorbance peak, allowing for quantification. | [8][9][10] |

| Molar Extinction Coefficient (ε) | ~70,000 L·mol⁻¹·cm⁻¹ | Used in the Beer-Lambert law to calculate the concentration of the DMT cation, which directly correlates to the coupling yield of the previous cycle. | [11] |

| Target Stepwise Coupling Efficiency | >98% | High coupling efficiency is crucial for the synthesis of long oligonucleotides. A small decrease in efficiency per step leads to a significant reduction in the overall yield of the full-length product. | [1][8] |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving the 5'-O-DMT protecting group.

Protocol 1: 5'-O-Dimethoxytritylation of a Nucleoside (e.g., Thymidine)

This protocol describes the initial protection of the 5'-hydroxyl group of a nucleoside.

Materials:

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine (B92270)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/MeOH gradient)

Procedure:

-

Co-evaporate the thymidine with anhydrous pyridine to remove any residual water.

-

Dissolve the dried thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethylamine to the solution.

-

In a separate flask, dissolve DMT-Cl in anhydrous pyridine and add this solution dropwise to the thymidine solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the 5'-O-DMT-thymidine.

-

Characterize the purified product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry).[12]

Protocol 2: On-Column Detritylation during Solid-Phase Oligonucleotide Synthesis

This protocol is an integral part of the automated solid-phase synthesis cycle.

Materials:

-

Oligonucleotide bound to a solid support (e.g., CPG) with a 5'-O-DMT group.

-

Deblocking solution: 3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in an appropriate solvent (e.g., Dichloromethane or Toluene).[4][13]

-

Washing solvent (e.g., Acetonitrile).

Procedure (within an automated synthesizer):

-

The synthesis column containing the solid-supported oligonucleotide is washed with an anhydrous solvent (e.g., acetonitrile) to remove any residual reagents from the previous step.

-

The deblocking solution (e.g., 3% TCA in DCM) is passed through the column for a specified period (typically 1-3 minutes).[4]

-

The eluent, containing the orange-colored DMT cation, is collected for spectrophotometric quantification to determine the coupling efficiency of the preceding cycle.[9]

-

The column is thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove all traces of the acid and the cleaved DMT group.

-

The solid support now has the oligonucleotide with a free 5'-hydroxyl group, ready for the next coupling step.

Protocol 3: Manual Detritylation of a "DMT-on" Purified Oligonucleotide

This protocol is used to remove the final 5'-O-DMT group after purification of the full-length oligonucleotide.

Materials:

-

Lyophilized "DMT-on" oligonucleotide.

-

80% aqueous acetic acid.[8]

-

Nuclease-free water.

-

3 M Sodium Acetate (B1210297) solution.

Procedure:

-

Dissolve the lyophilized "DMT-on" oligonucleotide in nuclease-free water.

-

Add a calculated volume of 80% acetic acid to the oligonucleotide solution. A common practice is to use a final concentration of 20-30 µL of 80% acetic acid per optical density (ODU) of the oligonucleotide.[8]

-

Incubate the solution at room temperature for 20-30 minutes.

-

To precipitate the detritylated oligonucleotide, add 3 M sodium acetate solution (to a final concentration of 0.3 M) and 3 volumes of cold ethanol.

-

Mix thoroughly and chill the solution at -20°C for at least 1 hour.

-

Centrifuge the mixture to pellet the oligonucleotide.

-

Carefully decant the supernatant containing the cleaved DMT group.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Decant the supernatant and air-dry or vacuum-dry the oligonucleotide pellet.

-

Resuspend the purified, detritylated oligonucleotide in a suitable buffer or nuclease-free water.

Mandatory Visualizations

The following diagrams illustrate key processes involving the 5'-O-DMT protecting group.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: Mechanism of the acid-catalyzed removal of the DMT group.

Caption: Workflow for monitoring coupling efficiency via DMT cation assay.

References

- 1. glenresearch.com [glenresearch.com]

- 2. DNA寡核苷酸合成 [sigmaaldrich.com]

- 3. biotage.com [biotage.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. atdbio.com [atdbio.com]

- 10. data.biotage.co.jp [data.biotage.co.jp]

- 11. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 12. researchgate.net [researchgate.net]

- 13. youdobio.com [youdobio.com]

An In-depth Technical Guide to the N4-Benzoyl Protecting Group

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate field of multistep organic synthesis, particularly in the creation of oligonucleotides and modified nucleosides for therapeutic and diagnostic applications, the precise and temporary masking of reactive functional groups is paramount. The N4-benzoyl (Bz) group is a cornerstone acyl-type protecting group, indispensable for the protection of the exocyclic primary amino group on the cytosine nucleobase. Its strategic implementation prevents unwanted side reactions during critical synthetic steps, such as phosphoramidite (B1245037) coupling, and enhances the solubility of nucleoside intermediates in organic solvents. This guide provides a comprehensive overview of the N4-benzoyl group, detailing its purpose, application, relevant experimental protocols, and its strategic position within the orthogonal protection schemes of modern nucleic acid chemistry.

Core Purpose and Strategic Importance

The primary function of the N4-benzoyl group is to protect the N4 exocyclic amine of cytidine (B196190) and deoxycytidine during chemical synthesis.[1][2][] This protection is crucial for several reasons:

-

Chemoselectivity: During oligonucleotide synthesis, the key reaction is the formation of a phosphodiester bond between the 5'-hydroxyl group of one nucleotide and the 3'-phosphoramidite of another. The exocyclic amines of cytosine, adenine, and guanine (B1146940) are nucleophilic and would otherwise react with the activated phosphoramidite, leading to undesired N-branched byproducts and chain termination.[4][5] The benzoyl group renders the N4-amine non-nucleophilic, directing the reaction exclusively to the desired hydroxyl group.

-

Solubility: The introduction of the lipophilic benzoyl group significantly increases the solubility of the polar nucleoside building blocks in the organic solvents used during solid-phase synthesis, such as acetonitrile.[6]

-

Orthogonal Stability: The success of solid-phase synthesis relies on an orthogonal system of protecting groups, where each group can be removed under specific conditions without affecting the others.[7] The N4-benzoyl group is designed to be stable to the acidic conditions (e.g., trichloroacetic acid) required to remove the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) at the start of each coupling cycle.[1] However, it is reliably cleaved under the final basic conditions used to release the oligonucleotide from the solid support and remove other protecting groups.[1][2]

Chemical Transformations: Protection and Deprotection

The utility of the N4-benzoyl group is defined by the efficiency of its introduction (benzoylation) and subsequent removal (deprotection).

Protection: N4-Benzoylation of 2'-Deoxycytidine (B1670253)

A common method for the selective acylation of the N4-amino group is the "transient protection" approach, where the hydroxyl groups are temporarily silylated in situ.

-

Anhydrous Conditions: Suspend 2'-deoxycytidine in anhydrous pyridine.

-

Transient Silylation: Add chlorotrimethylsilane (B32843) (TMSCl) dropwise at 0 °C and stir the reaction mixture at room temperature until a clear solution is obtained. This step forms the O-silylated derivative.

-

Acylation: Cool the solution to 0 °C and add benzoyl chloride dropwise. Allow the reaction to proceed for 2-4 hours while stirring.

-

Silyl (B83357) Group Removal: Quench the reaction by slowly adding cold water.

-

Deprotection & Work-up: Add concentrated aqueous ammonia (B1221849) and stir for 30 minutes to hydrolyze the silyl ethers.

-

Extraction: Evaporate the solvent under reduced pressure. The resulting residue is then co-evaporated with toluene (B28343) to remove residual pyridine.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield pure N4-benzoyl-2'-deoxycytidine.[4]

Caption: Experimental workflow for the N4-benzoylation of 2'-deoxycytidine.

Deprotection: Final Cleavage

The benzoyl group is stable throughout the oligonucleotide synthesis and is removed during the final deprotection step, typically concurrently with cleavage from the solid support and removal of phosphate (B84403) and other base-protecting groups.

-

Cleavage & Deprotection: The solid support containing the fully synthesized oligonucleotide is treated with a basic solution, most commonly concentrated aqueous ammonia (e.g., 28-30%) or a 1:1 mixture of aqueous ammonia and aqueous methylamine (B109427) (AMA).

-

Heating: The mixture is heated in a sealed vial at a specified temperature (e.g., 55 °C) for an extended period (typically 8-16 hours for ammonia).[] Using AMA allows for significantly faster deprotection (e.g., 10-15 minutes at 65 °C).[8]

-

Work-up: After heating, the vial is cooled, and the supernatant containing the deprotected oligonucleotide is removed.

-

Purification: The solid support is washed, and the combined solutions are evaporated. The resulting crude oligonucleotide is then purified, typically by HPLC or PAGE.

Caption: General workflow for final oligonucleotide cleavage and deprotection.

Quantitative Data and Comparative Analysis

The choice of N-acyl protecting group for cytosine involves a trade-off between stability and ease of removal. While the benzoyl group is robust, the more labile acetyl (Ac) group can be advantageous in specific contexts.

Table 1: Comparison of N-Acyl Protecting Groups for Deoxycytidine

| Feature | N4-Benzoyl (Bz) | N4-Acetyl (Ac) | Reference |

|---|---|---|---|

| Relative Stability | More stable | Less stable (more labile) | [1][2] |

| Deprotection Reagent | Conc. aq. NH₃; AMA | Conc. aq. NH₃; AMA; Strong organic bases | [1][8] |

| Typical Deprotection (NH₃) | 55 °C, 8-16 hours | 55 °C, < 8 hours | [] |

| Typical Deprotection (AMA) | 65 °C, ~10-15 min | 65 °C, < 10 min (virtually instant) | [8] |

| Side Reaction Risk | Prone to transamination with some amine bases | Reduced risk of transamination due to rapid hydrolysis |[8][9] |

Table 2: Transamination Byproduct Formation During Deprotection

| Protected dC Residue | Deprotection Reagent | Byproduct Formation | Note | Reference |

|---|---|---|---|---|

| N4-Benzoyl-dC | Methylamine | ~10% N4-methylcytosine | Transamination competes with hydrolysis. | [9] |

| N4-Benzoyl-dC | Ethylenediamine | ~5-15% N4-ethylcytosine | A known issue with primary amine deprotection reagents. | [9] |

| N4-Acetyl-dC | Methylamine / AMA | Negligible | Acetyl group hydrolysis is much faster than transamination. |[8][9] |

Role in the Oligonucleotide Synthesis Cycle

The N4-benzoyl group is integral to the standard phosphoramidite solid-phase synthesis cycle. Its stability during the acid-catalyzed detritylation step is a key design feature.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. glenresearch.com [glenresearch.com]

- 9. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Role of 5-Methylcytosine Modified Oligonucleotides: A Technical Guide for Researchers and Drug Developers

An in-depth exploration of the synthesis, application, and therapeutic potential of oligonucleotides incorporating 5-methylcytosine (B146107).

In the landscape of nucleic acid-based therapeutics and advanced molecular biology, the strategic modification of oligonucleotides is paramount to enhancing their efficacy, stability, and safety. Among these modifications, the incorporation of 5-methylcytosine (5mC) has emerged as a critical tool for researchers and drug developers. This technical guide provides a comprehensive overview of the applications of 5-methylcytosine modified oligonucleotides, detailing their synthesis, the quantitative impact of this modification, and their utility in antisense technology, immunotherapy, and epigenetic studies.

Biochemical Advantages of 5-Methylcytosine Modification

The addition of a methyl group at the C5 position of cytosine confers several advantageous properties to synthetic oligonucleotides, making them more robust and effective for various applications.

Increased Duplex Stability: The methyl group in 5mC enhances the thermal stability of DNA duplexes. This is attributed to improved base stacking interactions and the hydrophobic effect, which helps to exclude water molecules from the duplex.[1][2] This increased melting temperature (Tm) allows for the use of shorter oligonucleotides or enhances the binding affinity of longer sequences to their targets.

Enhanced Nuclease Resistance: While phosphorothioate (B77711) linkages are the primary modification for conferring nuclease resistance, the inclusion of 5-methylcytosine can also contribute to the overall stability of an oligonucleotide in biological fluids.[3] Oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells.[3] Modifications like 5mC can help protect the oligonucleotide from degradation, thereby increasing its in vivo half-life.

Reduced Immunogenicity: Unmethylated CpG motifs in bacterial and synthetic DNA are recognized by Toll-like receptor 9 (TLR9) in immune cells, triggering a pro-inflammatory immune response.[4] This can be an undesirable side effect for therapeutic oligonucleotides not intended for immunostimulation. Methylation of the cytosine within CpG motifs can significantly reduce or abrogate this immune activation, making the oligonucleotide "stealthier" to the immune system.

Key Applications of 5-Methylcytosine Modified Oligonucleotides

The unique properties of 5mC-modified oligonucleotides have led to their widespread use in several key areas of research and drug development.

Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to bind to a specific mRNA target through Watson-Crick base pairing. This binding can modulate the function of the target RNA, typically leading to the downregulation of protein expression. The incorporation of 5-methylcytosine is a common strategy in the design of second-generation ASOs to enhance their therapeutic properties.

Mechanism of Action: Many ASOs, particularly "gapmers," are designed to elicit the degradation of the target mRNA by recruiting the enzyme RNase H. RNase H recognizes the DNA:RNA heteroduplex formed between the ASO and the mRNA and cleaves the RNA strand.[5][6]

Mipomersen (Kynamro®): A Case Study: Mipomersen is an FDA-approved antisense oligonucleotide for the treatment of homozygous familial hypercholesterolemia.[7] It is a 20-nucleotide ASO that targets the mRNA of apolipoprotein B-100 (ApoB-100), a key component of low-density lipoprotein (LDL) cholesterol.[7] Mipomersen incorporates 5-methylcytosine substitutions to reduce immunogenicity and enhance binding affinity.[7]

CpG Oligonucleotides in Immunotherapy

In contrast to the immune-evasive role of 5mC in many therapeutic oligonucleotides, the targeted use of unmethylated CpG motifs is a powerful strategy for immunostimulation. Synthetic CpG oligodeoxynucleotides (ODNs) are designed to mimic bacterial DNA and potently activate the innate immune system through TLR9.[4] These are being actively investigated as vaccine adjuvants and as standalone cancer immunotherapies. While the focus here is on 5mC modification, understanding the effect of its absence in CpG ODNs is crucial. The strategic placement of 5mC can be used to create control oligonucleotides for CpG studies or to fine-tune the immunostimulatory response.

Mechanism of Action: CpG ODNs are taken up by immune cells, such as plasmacytoid dendritic cells and B cells, into endosomes where they engage with TLR9.[4][8] This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and interferons, activation of NK cells, and promotion of a Th1-biased adaptive immune response.[8]

Tools for Epigenetic Research

5-Methylcytosine is a key epigenetic mark in mammals, playing a crucial role in gene regulation. Synthetic oligonucleotides containing 5mC are invaluable tools for studying the intricate mechanisms of DNA methylation and its impact on cellular processes.

Probing DNA-Protein Interactions: Oligonucleotides with site-specific 5mC modifications can be used as probes in electrophoretic mobility shift assays (EMSAs) or other binding assays to investigate how DNA methylation affects the binding of transcription factors and other DNA-binding proteins.

Studying Methylation-Sensitive Enzymes: These modified oligonucleotides serve as substrates for enzymes involved in the DNA methylation machinery, such as DNA methyltransferases (DNMTs) and the TET family of enzymes that oxidize 5mC.

Affinity-Based Detection of Methylated DNA: Antibodies specific to 5-methylcytosine can be used in techniques like Methylated DNA Immunoprecipitation (MeDIP) to enrich for methylated DNA fragments from a genomic sample.[9][10]

Quantitative Data on the Effects of 5-Methylcytosine Modification

The following tables summarize quantitative data from various studies, highlighting the impact of 5-methylcytosine modification on the physicochemical and biological properties of oligonucleotides.

Table 1: Effect of 5-Methylcytosine on Duplex Melting Temperature (Tm)

| Oligonucleotide Sequence | Modification | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| 5'-d(CGCGAATTCGCG)-3' | Unmodified | 51.4 | - | [11] |

| 5'-d(CGmCGAATTCG mCG)-3' | 2 x 5mC | 54.4 | +3.0 | [11] |

| 5'-d(CTTCCTCCTCT)-3' (triplex) | Unmodified | ~35 (pH 5.7) | - | [12] |

| 5'-d(mCTTCmCTCmCTmCT)-3' (triplex) | 4 x 5mC | ~45 (pH 6.7) | +10.0 | [12] |

| hTeloC i-motif | 5mC at pos. 1 | 2.0 - 4.6 °C increase | Varies by position | [13] |

Table 2: Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Chemistry | Nuclease Source | Half-life | Reference |

| Unmodified DNA | 3'→5' exonuclease (SVP) | Rapidly degraded | [14] |

| Phosphorothioate modified | 3'→5' exonuclease (SVP) | Stable over incubation | [14] |

| 2'-O-methyl RNA | Serum | >240 h | [15] |

| 2'-fluoro modified pyrimidines | Mycoplasma-contaminated media | Degraded within 4h | [16] |

Note: Direct quantitative comparisons of 5mC modification alone on nuclease resistance are less common in the literature, as it is often used in conjunction with other modifications like phosphorothioates. However, its contribution to overall stability is acknowledged.

Table 3: In Vivo Efficacy of Mipomersen (5mC-modified ASO)

| Patient Population | Treatment | Mean % Reduction in LDL-C | p-value vs. Placebo | Reference |

| Severe Hypercholesterolemia | Mipomersen 200 mg/week | 36% | <0.001 | [17] |

| Statin Intolerant | Mipomersen 200 mg/week | 47% | <0.001 | [4] |

| Homozygous FH | Mipomersen 200 mg/week | 25% - 37% | <0.001 | [4] |

Table 4: Dose-Response of CpG ODN 1826 in a Murine Cancer Model

| Treatment Group | Tumor Growth Delay (days) | Sensitization Enhancement Ratio | Reference |

| Irradiation (IR) alone | 2.0 | - | [18] |

| CpG ODN 1826 (0.15 mg total) + IR | 4.4 | 2.0 | [18] |

| CpG ODN 1826 (0.3 mg total) + IR | 5.4 | 2.7 | [18] |

| CpG ODN 1826 (0.45 mg total) + IR | 6.0 | 3.0 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-methylcytosine modified oligonucleotides.

Solid-Phase Synthesis of a 5-Methylcytosine Containing Oligonucleotide

Objective: To synthesize a custom DNA oligonucleotide incorporating a 5-methyl-dC residue using an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside

-

Unmodified DNA phosphoramidites (dA, dG, dT)

-

5-Methyl-dC-CE Phosphoramidite (B1245037)

-

Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in acetonitrile)

-

Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (3% Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

HPLC purification system

Protocol:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for the incorporation of the 5-methyl-dC phosphoramidite.

-

Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction and consists of a repeated four-step cycle for each nucleotide addition:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed by the deblocking solution.

-

Coupling: The 5-methyl-dC phosphoramidite (or an unmodified phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by the oxidizing solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

-

Purification: The crude oligonucleotide is purified by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).

-

Quality Control: The purity and identity of the synthesized oligonucleotide are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

In Vitro Antisense Oligonucleotide Knockdown Assay

Objective: To assess the efficacy of a 5mC-modified antisense oligonucleotide in reducing the expression of a target mRNA in cultured cells.

Materials:

-

Mammalian cell line expressing the target gene

-

Cell culture medium and supplements

-

ASO (5mC-modified) and a scrambled control ASO

-

Transfection reagent (e.g., cationic lipid-based) or electroporation system

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for the target gene and a housekeeping gene

-

Real-time PCR instrument

Protocol:

-

Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

Prepare ASO-transfection reagent complexes according to the manufacturer's protocol.

-

Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).

-

Replace the transfection medium with fresh complete growth medium.

-

-

Incubation: Incubate the cells for 24-72 hours to allow for ASO-mediated mRNA degradation.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions for the target gene and a housekeeping gene (for normalization) using the synthesized cDNA as a template.

-

Run the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in both ASO-treated and control-treated samples.

-

Calculate the relative expression of the target gene using the ΔΔCt method.

-

Express the results as the percentage of target mRNA knockdown compared to the control.

-

In Vivo CpG Oligonucleotide Immunostimulation Assay

Objective: To evaluate the immunostimulatory effect of a CpG ODN in a mouse model by analyzing immune cell activation.

Materials:

-

CpG ODN (e.g., ODN 1826) and a non-CpG control ODN

-

Specific pathogen-free mice (e.g., C57BL/6)

-

Sterile PBS

-

Flow cytometer

-

Fluorescently labeled antibodies against immune cell surface markers (e.g., CD86, CD69, MHC class II) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Cell stimulation reagents (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining

Protocol:

-

Animal Treatment: Administer the CpG ODN or control ODN to mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).

-

Tissue Harvest: At a specified time point after treatment (e.g., 6, 24, or 48 hours), euthanize the mice and harvest relevant tissues, such as the spleen or draining lymph nodes.

-

Single-Cell Suspension Preparation: Prepare single-cell suspensions from the harvested tissues by mechanical dissociation and filtration.

-

Cell Staining for Flow Cytometry:

-

Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers to identify different immune cell populations and their activation status.

-

Intracellular Cytokine Staining (optional): Restimulate the cells in vitro with cell stimulation reagents in the presence of a protein transport inhibitor. Then, fix and permeabilize the cells and stain for intracellular cytokines.

-

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the frequency of different immune cell populations and their expression of activation markers and cytokines in the CpG ODN-treated group compared to the control group.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to 5-methylcytosine modified oligonucleotides.

Signaling Pathways

Caption: RNase H-mediated degradation of mRNA by an antisense oligonucleotide.

Caption: TLR9 signaling pathway activated by CpG oligonucleotides.

Experimental Workflows

Caption: Workflow for the discovery and development of antisense oligonucleotide therapeutics.

Caption: Experimental workflow for Methylated DNA Immunoprecipitation (MeDIP).

Conclusion

5-Methylcytosine modified oligonucleotides represent a cornerstone of modern nucleic acid chemistry, offering tangible benefits in stability, immunogenicity, and target affinity. Their application in antisense technology has led to approved therapeutics, while their role in modulating the immune system through CpG motifs continues to be a fertile ground for immunotherapy research. Furthermore, as tools for dissecting the complexities of the epigenome, 5mC-containing oligonucleotides are indispensable. As our understanding of the intricate interplay between nucleic acid modifications and biological systems deepens, the strategic use of 5-methylcytosine in oligonucleotide design will undoubtedly continue to drive innovation in both basic research and the development of next-generation therapeutics.

References

- 1. RNases H: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ribonuclease H - Wikipedia [en.wikipedia.org]

- 3. Nuclease Resistance Design and Protocols [genelink.com]

- 4. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]

- 5. neb.com [neb.com]

- 6. How does RNase H recognize a DNA.RNA hybrid? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. A Complete Guide to 5-Methylcytosine (5-mC) Derivatives | EpigenTek [epigentek.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo effects of CpG-Oligodeoxynucleotides (CpG-ODN) on murine transitional cell carcinoma and on the native murine urinary bladder wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Strategic Incorporation of 5'-O-DMT-N4-Bz-5-Me-dC in Antisense Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the modified nucleoside, 5'-O-DMT-N4-Benzoyl-5-methyl-2'-deoxycytidine (5'-O-DMT-N4-Bz-5-Me-dC), in the synthesis and enhancement of antisense oligonucleotides (ASOs). As a key building block in solid-phase synthesis, this compound offers significant advantages in the development of next-generation oligonucleotide therapeutics. This document provides a comprehensive overview of its properties, detailed experimental protocols, and a summary of its impact on the performance of ASOs.

Core Concepts: The Significance of 5-Methylcytosine (B146107) Modification

The introduction of a methyl group at the 5th position of deoxycytidine (5-Me-dC) imparts several beneficial properties to ASOs, making this compound an invaluable phosphoramidite (B1245037) monomer in their chemical synthesis.[1][2][3]

Key Advantages of 5-Me-dC Incorporation:

-

Enhanced Thermal Stability: The presence of 5-Me-dC in an oligonucleotide duplex increases its melting temperature (Tm). This is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby stabilizing it.[4][5] Each substitution of dC with 5-Me-dC can increase the Tm by approximately 0.5°C to 1.3°C.[5][6][7]

-

Improved Nuclease Resistance: While the primary strategy for enhancing nuclease resistance is often the incorporation of phosphorothioate (B77711) linkages, modifications to the nucleobase, such as 5-methylation, can contribute to the overall stability of the ASO against enzymatic degradation.[8]

-

Reduced Immunogenicity: Unmethylated CpG motifs in oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), triggering an innate immune response. The methylation of cytosine within these motifs can prevent or significantly limit this unwanted immunostimulatory effect, which is of particular importance for in vivo applications of ASOs.[7][9][10]

-

Enhanced Binding Affinity: The increased duplex stability resulting from 5-Me-dC modification leads to a higher binding affinity of the ASO for its target mRNA. This can translate to increased potency and the potential for using shorter oligonucleotides.[4][5]

The 5'-O-DMT and N4-benzoyl protecting groups are essential for the controlled, stepwise synthesis of the oligonucleotide chain. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing self-polymerization, while the benzoyl (Bz) group protects the exocyclic amine of cytosine from participating in unwanted side reactions during the coupling steps.[11]

Quantitative Data Summary

The incorporation of this compound into ASOs yields quantifiable improvements in their biophysical and biological properties. The following tables summarize key data points.

| Property | Unmodified Oligonucleotide | 5-Me-dC Modified Oligonucleotide | Reference(s) |

| Thermal Stability (Tm) | Sequence-dependent | Increase of ~0.5-1.3°C per modification | [5][6][7] |

| Immunostimulation (CpG motifs) | Potential for TLR9 activation | Reduced or no TLR9 activation | [7][9][10] |

Table 1: General Impact of 5-Me-dC Modification on ASO Properties.

| ASO Target | ASO Sequence (Conceptual) | Modification | IC50 | Reference(s) |

| Bcl-2 | 5'-TCTCCCAGCGTGCGCCAT-3' | Phosphorothioate | Varies by cell line | [12] |

| Bcl-2/Bcl-xL | (Homology-targeting sequence) | 2'-O-methoxy-ethoxy, Phosphorothioate | Not specified | [13] |

| TGF-β2 | 5'-GGCGGCATGTCTATTTTGTA-3' | 2'-methoxyethyl, Phosphorothioate | 130.6 nM (in A2058 cells) | [14] |

Table 2: Examples of IC50 Values for Antisense Oligonucleotides Targeting Various Genes. While not all sequences explicitly detail 5-Me-dC content in the cited abstracts, the principles of ASO design often incorporate such modifications to reduce immunogenicity and enhance stability.

Experimental Protocols

Solid-Phase Synthesis of a 5-Me-dC Containing Antisense Oligonucleotide

This protocol outlines the general steps for the automated solid-phase synthesis of an ASO incorporating this compound.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

-

This compound phosphoramidite and other required phosphoramidites (A, G, T)

-

Activator solution (e.g., 0.25 M 4,5-dicyanoimidazole (B129182) in acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Workflow:

The synthesis follows a cyclical process for each nucleotide addition:

-

Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by the deblocking solution, exposing the 5'-hydroxyl group. The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency.

-

Coupling: The this compound phosphoramidite (or another desired phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution. For the synthesis of phosphorothioate ASOs, this step is replaced with a sulfurization step.

-

Cycle Repetition: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

Caption: Automated solid-phase synthesis cycle for ASO production.

Cleavage and Deprotection

-

Cleavage from Solid Support: After the final synthesis cycle, the CPG support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the oligonucleotide from the support.

-

Base Deprotection: The same solution is used to remove the protecting groups from the nucleobases, including the N4-benzoyl group from the 5-methylcytosine residues. This step is typically performed at an elevated temperature (e.g., 55°C) for several hours. It is crucial to ensure complete removal of the benzoyl groups, as incomplete deprotection can affect the hybridization properties of the ASO. The use of methylamine (B109427) in the deprotection solution can accelerate this process.[10]

Purification and Analysis

Purification:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying oligonucleotides. The crude oligonucleotide solution is loaded onto a C18 column, and a gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the full-length product, separating it from shorter failure sequences.[9]

Analysis:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified oligonucleotide, verifying that the correct sequence has been synthesized and that all protecting groups have been removed.[1][2]

-

Purity Analysis: The purity of the final product is typically assessed by analytical HPLC or capillary gel electrophoresis.

Caption: Workflow for ASO cleavage, deprotection, and analysis.

In Vitro Evaluation of ASO Activity

Nuclease Stability Assay:

-

Incubate the 5-Me-dC modified ASO and an unmodified control ASO in human serum or a solution containing specific nucleases (e.g., 3'-exonucleases).[2][15]

-

Take aliquots at various time points.

-

Analyze the integrity of the oligonucleotides at each time point using gel electrophoresis or HPLC.

-

Determine the half-life of each oligonucleotide to quantify the improvement in nuclease resistance.

Cellular Uptake and Activity:

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line expressing the target gene).

-

Transfection: Introduce the ASO into the cells. This can be achieved through gymnotic delivery (uptake without a transfection agent) or by using a transfection reagent.[3][16][17]

-

Incubation: Incubate the cells with the ASO for a specified period (e.g., 24-72 hours).

-

Target mRNA Quantification: Isolate total RNA from the cells and quantify the level of the target mRNA using quantitative real-time PCR (qRT-PCR).[18]

-

Protein Quantification: Lyse the cells and quantify the level of the target protein using Western blotting or an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: Perform a dose-response experiment to determine the concentration of the ASO that results in a 50% reduction in target mRNA or protein expression.

Application in Targeting Signaling Pathways: The TGF-β Example

ASOs containing 5-Me-dC can be designed to target key components of disease-related signaling pathways. For instance, the transforming growth factor-beta (TGF-β) pathway is often dysregulated in fibrosis and cancer.[4][19] An ASO can be designed to bind to the mRNA of TGF-β or its receptors, leading to its degradation and a subsequent reduction in downstream signaling.

Caption: ASO-mediated inhibition of the TGF-β signaling pathway.

Conclusion

The use of this compound as a phosphoramidite building block is a cornerstone of modern antisense oligonucleotide synthesis. The resulting 5-methylcytosine modification provides a strategic advantage by enhancing the thermal stability, binding affinity, and nuclease resistance of ASOs, while crucially mitigating their immunogenicity. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers and drug developers with the necessary knowledge to effectively leverage this powerful chemical modification in the pursuit of novel and more effective antisense therapeutics. The continued refinement of ASO chemistry, including the strategic placement of modifications like 5-Me-dC, will undoubtedly pave the way for the next generation of precision genetic medicines.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular uptake and trafficking of antisense oligonucleotides | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]

- 6. Custom antisense oligo synthesis [horizondiscovery.com]

- 7. Chemically inducible antisense oligonucleotides for cell-specific gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclease Resistance Design and Protocols [genelink.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel bispecific antisense oligonucleotide inhibiting both bcl-2 and bcl-xL expression efficiently induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Next-Generation Antisense Oligonucleotide of TGF-β2 Enhances T Cell-Mediated Anticancer Efficacy of Anti-PD-1 Therapy in a Humanized Mouse Model of Immune-Excluded Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15336D [pubs.rsc.org]

- 18. ncardia.com [ncardia.com]

- 19. Targeting TGF-β Signaling by Antisense Oligonucleotide-mediated Knockdown of TGF-β Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Chemical Modification in siRNA Therapeutics

An In-Depth Technical Guide to 5'-O-DMT-N4-Bz-5-Me-dC for siRNA Development

For Researchers, Scientists, and Drug Development Professionals

Small interfering RNAs (siRNAs) represent a powerful class of therapeutics capable of silencing disease-causing genes with high specificity. However, unmodified siRNAs face significant hurdles in clinical applications, including rapid degradation by nucleases, potential for triggering innate immune responses, and off-target effects.[][2] To overcome these limitations, chemical modifications are incorporated into the siRNA duplex during synthesis. These modifications are essential for improving the drug-like properties of siRNAs, enhancing their stability, safety, and efficacy.[2]

This guide focuses on This compound , a key building block used in the chemical synthesis of modified siRNAs. This compound is a protected nucleoside phosphoramidite (B1245037) that enables the site-specific incorporation of 5-methyl-2'-deoxycytidine (5-Me-dC) into an oligonucleotide sequence. Understanding its structure and application is critical for the rational design of next-generation siRNA therapeutics.

The core components of this molecule are:

-

5-Methylcytosine (5-Me-C): The functional modification that imparts desirable biological properties to the siRNA.

-

5'-O-Dimethoxytrityl (DMT): An acid-labile protecting group on the 5'-hydroxyl position, crucial for the stepwise, controlled nature of automated solid-phase synthesis.[3]

-

N4-Benzoyl (Bz): A base-labile protecting group on the exocyclic amine of cytosine that prevents unwanted side reactions during the synthesis process.[3]

By using this protected phosphoramidite, researchers can precisely place 5-methylcytidine (B43896) at desired positions within an siRNA strand to enhance its therapeutic potential.

The Impact of 5-Methylcytidine (5-Me-dC) on siRNA Performance

The introduction of 5-Me-dC into siRNA duplexes can significantly improve their performance characteristics. While extensive quantitative data for 5-Me-dC is less prevalent than for other modifications like 2'-O-Methyl, its inclusion is based on established benefits in nucleic acid chemistry.

1. Enhanced Nuclease Resistance and Stability: Unmodified siRNAs are rapidly degraded by endo- and exonucleases present in serum, with a half-life that can be as short as a few minutes.[] The methyl group in 5-Me-dC can sterically hinder the approach of nucleases, thereby increasing the stability of the siRNA duplex in biological fluids.[3] This enhanced stability is critical for ensuring the siRNA therapeutic reaches its target tissue and remains active long enough to elicit a sustained gene silencing effect.

2. Reduced Innate Immune Stimulation: The introduction of foreign double-stranded RNA into cells can activate pattern recognition receptors like Toll-like receptors (TLRs), leading to an unwanted pro-inflammatory cytokine response.[] It has been shown that modifying the nucleosides within the siRNA, for instance with methylation, can help the molecule evade recognition by these immune sensors, thereby reducing its immunogenicity and improving its safety profile.

3. Mitigation of Off-Target Effects: Off-target effects occur when an siRNA silences unintended genes that share partial sequence complementarity, often within the "seed region" (positions 2-8 of the guide strand).[4][5] Chemical modifications are a primary strategy to reduce these effects. By altering the thermodynamic properties of the seed region, modifications can decrease the binding affinity to off-target mRNAs while preserving the strong binding required for on-target silencing. While modifications like 2'-O-Methyl and unlocked nucleic acid (UNA) are well-studied for this purpose, the principle of using base modifications like 5-Me-dC to fine-tune hybridization thermodynamics is a key strategy in siRNA design.[6]

Quantitative Performance Data of Modified siRNAs